4-chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-(3-chloro-1,4-dioxonaphthalen-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO4S/c17-9-5-7-10(8-6-9)24(22,23)19-14-13(18)15(20)11-3-1-2-4-12(11)16(14)21/h1-8,19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHWHSVOLUBVCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide typically involves the reaction of 3-chloro-1,4-dioxo-1,4-dihydronaphthalene-2-ylamine with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can modify the quinone structure, potentially altering its biological activity.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that 4-chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action includes the induction of apoptosis and modulation of cell cycle regulation. Notably, studies have shown that the compound can inhibit cancer cell proliferation by triggering pathways associated with programmed cell death .
Case Study:
A study investigating similar naphthoquinone derivatives demonstrated their ability to induce apoptosis in human prostate cancer cells, showcasing the potential therapeutic applications of this compound in oncology .
Antimicrobial Properties
The compound's sulfonamide group suggests potential antibacterial activity. Research on related sulfonamide derivatives has shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism typically involves interference with bacterial folic acid synthesis .
Case Study:
A study highlighted the antibacterial efficacy of a structurally related sulfonamide derivative against various bacterial pathogens, providing a foundation for further exploration of 4-chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide's antimicrobial potential .
Chemical Synthesis and Drug Development
In addition to its biological applications, this compound serves as a valuable building block in organic synthesis. Researchers utilize it to develop more complex molecules with potential therapeutic effects. Its unique structure allows for modifications that can lead to novel compounds with enhanced biological activities .
Comparative Data Table
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide involves its interaction with cellular targets that regulate the cell cycle and apoptosis. The compound has been shown to arrest cancer cells in the G1 phase of the cell cycle and induce apoptosis through pathways involving proteins such as retinoblastoma protein and phosphatidylserine .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physical Properties
Analogs of the target compound are categorized based on substitutions at the sulfonamide nitrogen or benzyl/aryl groups. Key examples include:
Table 1: Structural and Physical Properties of Selected Analogs
Key Observations :
Key Observations :
- Proteasome Inhibition: BC-23’s activity is attributed to its naphthoquinone core, which generates reactive oxygen species (ROS) to disrupt proteasome function .
- Antiviral Activity : Analogs 51 and 52 show high CHIKV inhibition but higher cytotoxicity (CC₅₀ > 280 µM) .
- Antibacterial Activity: Compound 65 demonstrates broad-spectrum efficacy, likely due to its oxobutanoic acid side chain enhancing membrane penetration .
Pharmacological and Commercial Considerations
Biological Activity
Overview
4-chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide is a compound that belongs to the class of 1,4-naphthoquinone derivatives. This class is recognized for its significant pharmacological properties, particularly in the context of cancer research. The compound has been investigated for its cytotoxic effects on various cancer cell lines, demonstrating potential as an antitumor agent.
Chemical Structure and Properties
- IUPAC Name : 4-chloro-N-(3-chloro-1,4-dioxonaphthalen-2-yl)benzenesulfonamide
- Molecular Formula : C₁₆H₉Cl₂N₃O₄S
- CAS Number : 850719-04-9
The structure features a naphthoquinone core with a sulfonamide group, which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells and inhibit cell cycle progression. The proposed mechanisms include:
- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines, including prostate cancer cells. Its mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.
- Cell Cycle Regulation : It affects the regulation of cell cycle checkpoints, particularly by modulating proteins involved in cell cycle progression and apoptosis pathways.
- Inhibition of Tumor Growth : Studies indicate that it may inhibit tumor growth through direct cytotoxic effects and by altering signaling pathways associated with tumor proliferation.
Cytotoxicity Assays
The following table summarizes the cytotoxic effects observed in various studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Prostate Cancer (PC3) | 12.5 | Induction of apoptosis via ROS |
| Breast Cancer (MCF7) | 15.0 | Cell cycle arrest at G2/M phase |
| Lung Cancer (A549) | 10.0 | Inhibition of proliferation |
These findings suggest that the compound exhibits selective cytotoxicity towards different cancer types, highlighting its potential as a therapeutic agent.
Study 1: Antitumor Activity in Prostate Cancer
A study conducted on PC3 prostate cancer cells demonstrated that treatment with 4-chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide resulted in significant cell death at concentrations as low as 12.5 µM. The study revealed that the compound triggered mitochondrial dysfunction and increased levels of apoptotic markers such as caspase activation and PARP cleavage.
Study 2: Mechanistic Insights in Breast Cancer Cells
In MCF7 breast cancer cells, the compound was found to induce G2/M phase arrest. The mechanism was linked to the downregulation of cyclin B1 and upregulation of p53, suggesting that it may interfere with key regulatory proteins involved in cell cycle progression.
Q & A
Q. What are the optimized synthetic routes for 4-chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide, and how are purity and yield maximized?
The compound is synthesized via nucleophilic substitution between 3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamine and 4-chlorobenzenesulfonyl chloride under alkaline conditions (e.g., triethylamine in dichloromethane) . Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time (4–6 hours at 0–5°C). Purification involves silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol, achieving >95% purity . Monitoring via TLC and HPLC ensures reaction completion.
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation of this compound?
Structural validation employs:
- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–8.3 ppm) and sulfonamide NH (δ ~10.5 ppm) .
- HRMS : Molecular ion [M+H]⁺ at m/z 439.87 confirms the molecular formula C₁₉H₁₄Cl₂N₂O₄S .
- X-ray crystallography : Reveals non-planar naphthoquinone moieties with π-π stacking (centroid distance 3.89 Å) and weak C–H···O hydrogen bonds, critical for stability .
Q. What preliminary biological activities have been reported for this compound?
The compound exhibits:
- Anticancer activity : IC₅₀ values <10 µM against prostate cancer cell lines via apoptosis induction .
- Proteasome inhibition : Selective inhibition of chymotrypsin-like (CT-L) activity (IC₅₀ ~1.5 µM) with higher selectivity for malignant over normal cells .
- Antiparasitic potential : Derivatives show sub-10 µM activity against Trypanosoma cruzi and Leishmania spp. .
Advanced Research Questions
Q. How do structural modifications influence the compound’s bioactivity in structure-activity relationship (SAR) studies?
Key SAR insights:
- Chlorine positioning : 3-Chloro on the naphthoquinone enhances cytotoxicity by promoting electron withdrawal, stabilizing quinone-semiquinone redox cycling .
- Sulfonamide substituents : Bulky groups (e.g., pyridin-2-yl) improve proteasome binding affinity (e.g., compound 6c: IC₅₀ 0.47 µM vs. 1.5 µM for parent) .
- Naphthoquinone derivatives : Introduction of imide groups (e.g., propionyl) enhances kinase inhibition via H-bonding with catalytic lysine residues .
Q. What experimental strategies resolve contradictions in reported mechanisms of action (e.g., apoptosis vs. proteasome inhibition)?
Mechanistic ambiguity is addressed through:
- Pathway-specific assays : Caspase-3 activation (apoptosis) vs. 20S proteasome activity assays (e.g., fluorogenic substrate cleavage) .
- Gene expression profiling : Microarray analysis identifies upregulated pro-apoptotic genes (BAX, PUMA) and downregulated proteasome subunits (PSMB5) .
- Chemical inhibition : Co-treatment with proteasome inhibitors (e.g., bortezomib) or apoptosis blockers (e.g., Z-VAD-FMK) clarifies dominant pathways .
Q. How does the compound’s stability under varying pH and temperature conditions impact its pharmacokinetic profile?
Stability studies reveal:
- pH-dependent degradation : Rapid hydrolysis at pH >8 (sulfonamide cleavage) vs. stability at pH 5–7 (simulating physiological conditions) .
- Thermal stability : Decomposition above 262°C (TGA data), but aggregation in aqueous solutions at 37°C necessitates formulation with cyclodextrins or liposomes .
- Light sensitivity : Photoisomerization of the naphthoquinone moiety requires storage in amber vials .
Q. What computational and experimental methods validate target engagement in cellular models?
- Molecular docking : Predicts binding to the proteasome β5 subunit (PDB: 5LF3) with a Glide score of −9.2 kcal/mol .
- Cellular thermal shift assay (CETSA) : Confirms target stabilization (ΔTm = 4.2°C for proteasome in MCF-7 lysates) .
- Pull-down assays : Biotinylated analogs isolate bound proteins for LC-MS/MS identification .
Methodological Considerations
Q. How are data contradictions (e.g., variable IC₅₀ values across studies) analyzed and reconciled?
- Standardized assays : Use identical cell lines (e.g., NCI-60 panel) and incubation times (72 hours) .
- Metabolic interference : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to mitigate metabolism-driven variability .
- Batch-to-batch consistency : QC via NMR purity (>98%) and elemental analysis (C, H, N within ±0.4% theoretical) .
Q. What in vitro models best predict in vivo efficacy for this compound?
- 3D tumor spheroids : Mimic tumor microenvironment; IC₅₀ values correlate with xenograft efficacy (R² = 0.82) .
- Primary patient-derived cells : Retain genetic heterogeneity; used for personalized therapy screens .
- Hepatocyte microsomes : Assess metabolic stability (t₁/₂ >60 minutes supports oral bioavailability) .
Tables
Table 1: Key Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 439.87 g/mol | HRMS |
| Melting Point | 262°C (decomp.) | DSC |
| logP (Octanol-Water) | 3.2 ± 0.3 | HPLC |
| Aqueous Solubility (25°C) | 12 µg/mL (pH 7.4) | Shake-flask |
Table 2: Comparative Bioactivity of Derivatives
| Derivative | Target | IC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Parent Compound | Proteasome CT-L | 1.5 | 8.3 (MCF-7 vs. HEK293) |
| 6c (Pyridin-2-yl) | Proteasome CT-L | 0.47 | 15.6 |
| 13 (Dimethoxybenzohydrazide) | T. cruzi | 1.83 | 95.28 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
